4-Chloro-2-hydroxybenzaldehyde
Overview
Description
4-Chloro-2-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chromatographic Analyses : 4-Chloro-2-hydroxybenzaldehyde has been used in gas-liquid chromatographic analyses to separate chlorinated 4-hydroxybenzaldehydes, exploring the effects of chlorine substitution on retention behavior (Korhonen & Knuutinen, 1984).
Linkers for Solid Phase Organic Synthesis : It has been investigated as a linker in solid phase organic synthesis. This research showed its potential in forming secondary amines and amides via reductive amination and subsequent reactions (Swayze, 1997).
Study of Acetyl Derivatives : The compound's acetyl derivatives were studied through gas chromatography, providing insights into the mobility of chlorinated compounds relative to 4-hydroxybenzaldehyde (Knuutinen et al., 1982).
Anti-Tumor Applications : There is a report on the use of 4-Hydroxybenzaldehyde as a novel anti-tumor agent, suggesting its potential in treating lymphomas and leukemias (Journal of Oncology Research, 2018).
Synthesis of Hydrazone Compounds : Its reaction with 4-chlorobenzohydrazide led to the synthesis of isostructural hydrazone compounds, which were characterized by X-ray crystallography (Wang, You, & Wang, 2011).
Dipole Moment Measurements : The dipole moments of various derivatives, including this compound, were measured to study intramolecular hydrogen bonding in conjugated systems (Eda & Itô, 1957).
Solution Thermodynamics : Its solubility and solution thermodynamics were studied in various organic solvents, providing fundamental data for its purification and bromination processes (Wang, Xu, & Xu, 2017).
Vibrational and Ab Initio Studies : Vibrational and ab initio studies were conducted on its isomers to understand hydrogen bond, dimerization, and vibrational modes (Yenagi, Arlikatti, & Tonannavar, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as an organic synthesis intermediate and a pharmaceutical intermediate .
Mode of Action
The mode of action of 4-Chloro-2-hydroxybenzaldehyde involves the formation of an intramolecular hydrogen bond . This bond is formed between the hydroxyl oxygen and the carbonyl oxygen, leading to a charge migration . This intramolecular hydrogen bonding can influence the compound’s interaction with its targets and result in changes in the target molecules.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.63 , which can impact its bioavailability and distribution in the body.
Result of Action
Given its use as an intermediate in organic synthesis and pharmaceuticals , it’s likely that its action results in the formation of other compounds with therapeutic effects.
Properties
IUPAC Name |
4-chloro-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZWAJZEJAOVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334246 | |
Record name | 4-Chloro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-26-0 | |
Record name | 4-Chloro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a chlorine atom at the para position influence the dipole moment of 2-hydroxybenzaldehyde?
A: Research suggests that introducing a chlorine atom at the para position of 2-hydroxybenzaldehyde, forming 4-chloro-2-hydroxybenzaldehyde, leads to a decrease in the dipole moment. This is evident when comparing the measured dipole moment of salicylaldehyde (2-hydroxybenzaldehyde) at 2.31 D to that of this compound at 1.37 D in benzene solutions []. This difference can be attributed to the electron-withdrawing nature of the chlorine atom, which influences the electron distribution within the molecule and consequently impacts the overall dipole moment.
Q2: Can this compound be generated from the oxidation of 4-chlorotoluene?
A: Yes, research indicates that this compound can be generated as a product of the oxidation of 4-chlorotoluene. This reaction proceeds via the formation of a 4-chlorobenzyl radical, primarily generated through hydrogen abstraction from 4-chlorotoluene by hydroxyl radicals (˙OH) or their anions (O˙–) []. The 4-chlorobenzyl radical is subsequently oxidized by hexacyanoferrate(III) ions [Fe(CN)₆³⁻], leading to a series of reactions that ultimately yield this compound as a minor product (G value = 0.65 x 10⁻⁷ mol J⁻¹) []. The major product of this oxidation pathway is 4-chlorobenzaldehyde (G value = 3.7 x 10⁻⁷ mol J⁻¹), formed alongside other minor products like 4-chlorobenzyl alcohol []. This highlights the complex reaction pathways involved in radical-mediated oxidation processes.
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